1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with 3-methoxybenzoyl chloride under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable reagent to form the azolidine-2,5-dione ring structure. The reaction conditions may include the use of solvents like dichloromethane or toluene, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical considerations.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione
- 1-(3,4-Dichlorophenyl)-3-[(3-ethoxyphenyl)amino]azolidine-2,5-dione
- 1-(3,4-Dichlorophenyl)-3-[(3-hydroxyphenyl)amino]azolidine-2,5-dione
Uniqueness
1-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which can impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H14Cl2N2O3 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-12-4-2-3-10(7-12)20-15-9-16(22)21(17(15)23)11-5-6-13(18)14(19)8-11/h2-8,15,20H,9H2,1H3 |
InChI Key |
GIXDTANKSWFJQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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